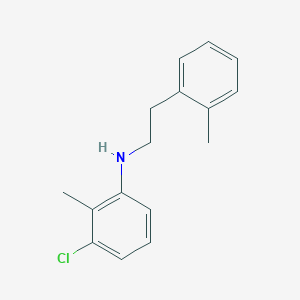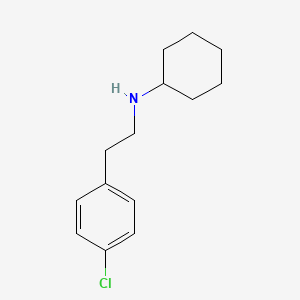
2,5-Dichloro-N-(3-methylbenzyl)aniline
Overview
Description
2,5-Dichloro-N-(3-methylbenzyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C14H13Cl2N and a molecular weight of 266.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (aniline) substituted with two chlorine atoms and a 3-methylbenzyl group . The exact positions of these substituents on the aniline ring could not be found in the available resources.Scientific Research Applications
Solvate Structure Analysis
- The solvate structure of aniline derivatives has been studied for insights into molecular interactions. For instance, 3,4-dichloro-1-nitrobenzene with aniline forms ribbons linked via hydrogen bonds, showcasing intermolecular interactions and their significance in structural chemistry (Barnett, Johnston, Florence, & Kennedy, 2005).
Crystal Structure and Vibrational Properties
- Anilines have been used in studies involving crystal structure and vibrational properties. Research on various aniline derivatives provides insights into their molecular structure, optimized based on DFT calculations and X-ray diffraction (Qing-mei Wu, Yumei Chen, Dong-Mei Chen, & Zhixu Zhou, 2021).
Supramolecular Aggregation Patterns
- Anilines exhibit different patterns of supramolecular aggregation, depending on their specific structure. Studies show how molecular variations can influence the formation of three-dimensional structures through different types of bonding interactions (Glidewell, Low, Skakle, Wardell, & Wardell, 2002).
Synthesis Processes
- The synthesis processes of aniline derivatives are crucial for producing intermediates for pharmaceuticals and other applications. Research on efficient synthesis methods contributes to the development of scalable and commercially viable processes (Hashimoto et al., 2002).
Ozonation and Degradation Studies
- Anilines are studied for their reactivity towards ozonation, revealing their degradation pathways and potential environmental impacts. This research is essential for understanding the fate of anilines in water treatment processes (Tekle-Röttering et al., 2016).
Polymer Research
- Anilines are used in polymer research, particularly in studying the synthesis and properties of polyurethane cationomers. These studies contribute to the development of materials with specific fluorescent properties (Buruianǎ et al., 2005).
Amidation and Chemical Reactions
- The chemical reactivity of aniline derivatives in amidation reactions is investigated, highlighting their potential in developing new chemical synthesis methodologies (Zhu et al., 2015).
Safety and Hazards
While specific safety data for 2,5-Dichloro-N-(3-methylbenzyl)aniline is not available, general precautions should be taken while handling it. This includes using personal protective equipment, avoiding dust formation, and not allowing the material to contaminate the ground water system . It should not be ingested, inhaled, or allowed to come in contact with skin or eyes .
properties
IUPAC Name |
2,5-dichloro-N-[(3-methylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N/c1-10-3-2-4-11(7-10)9-17-14-8-12(15)5-6-13(14)16/h2-8,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUINUTYFFBAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)

![N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline](/img/structure/B1385327.png)

![2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385330.png)


![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline](/img/structure/B1385336.png)



![2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385340.png)
